N-Phenylacetylphenylalanine (PAP) is a synthetic dipeptide composed of phenylalanine with a phenylacetyl group attached to the amino group. It belongs to a class of compounds known as biaromatic phenylalanine derivatives. PAP has gained interest in scientific research due to its potential therapeutic applications, particularly in the treatment of sickle cell disease. []
PAP can be synthesized through traditional peptide synthesis methods. One common approach involves the coupling of phenylacetic acid with phenylalanine. This reaction is typically carried out in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). []
The molecular structure of PAP has been investigated using techniques such as single-crystal X-ray diffraction. Studies have revealed that PAP adopts a compact conformation in its solid state. [] The two phenyl rings in the molecule are positioned in close proximity to each other, with an interplanar angle approaching 90 degrees. This arrangement allows for intramolecular edge-to-face interactions between the aromatic rings, contributing to the molecule's overall stability. [] The polar atoms, nitrogen and oxygen, are also in close proximity but do not form intramolecular hydrogen bonds. []
The mechanism of action of PAP in the context of sickle cell disease is believed to be related to its ability to increase the solubility of deoxyhemoglobin S (deoxy-Hb S). [] Deoxy-Hb S has a tendency to polymerize, leading to the formation of rigid, sickle-shaped red blood cells that can obstruct blood flow. PAP is thought to interfere with this polymerization process, thereby preventing or reducing the formation of sickle cells. []
PAP is a solid compound at room temperature. It exhibits some degree of amphipathicity due to the presence of both hydrophobic (phenyl rings) and hydrophilic (peptide bond, carboxyl group) moieties within its structure. [] This property likely influences its interactions with biological membranes and its ability to penetrate cells. Studies have shown that PAP can be taken up by erythrocytes, achieving an intracellular concentration that is higher than the extracellular concentration. []
Potential Therapeutic Agent for Sickle Cell Disease: Research suggests that PAP possesses several properties that make it a potential candidate for the development of therapies for sickle cell disease. []
Modulation of Gut Microbiome in Non-alcoholic Steatohepatitis (NASH): While not a primary focus of research on PAP, one study indicated a potential link between PAP and alterations in the gut microbiome composition in a mouse model of NASH. [] The study found that luteolin supplementation, which led to changes in serum PAP levels, was associated with specific shifts in gut bacterial populations. [] This observation suggests a possible indirect role of PAP in influencing the gut microbiome, although further investigation is needed to confirm and understand this potential connection.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: